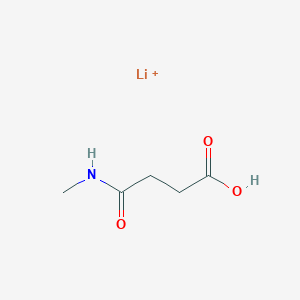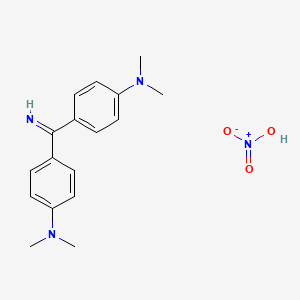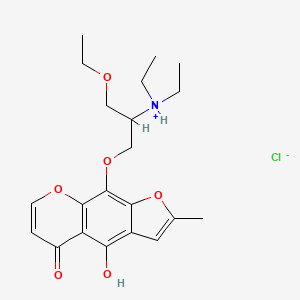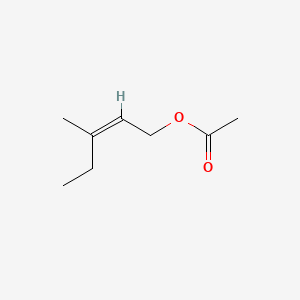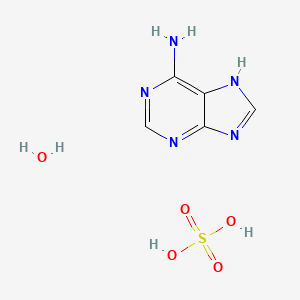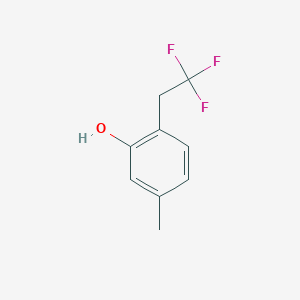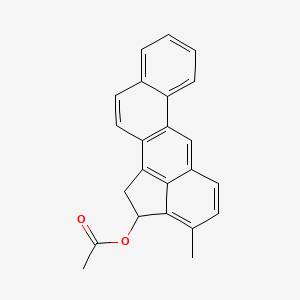![molecular formula C9H16N2O3 B13786625 Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- CAS No. 90770-30-2](/img/structure/B13786625.png)
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- is a heterocyclic organic compound with the molecular formula C9H16N2O3 It is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and an amide linkage to a methylaminoacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- typically involves the following steps:
Formation of Cyclopentanecarboxylic Acid: This can be achieved through the oxidation of cyclopentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Amide Formation: The carboxylic acid group is then converted to an amide by reacting with 2-(methylamino)acetyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
化学反応の分析
Types of Reactions
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone or cyclopentanecarboxylic acid derivatives, while reduction may produce cyclopentylamines.
科学的研究の応用
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- exerts its effects involves interactions with specific molecular targets. The amide linkage and the cyclopentane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the amide linkage.
Cyclopentanone: Lacks the carboxylic acid and amide groups.
Cyclopentylamine: Contains an amine group instead of the amide linkage.
Uniqueness
Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
90770-30-2 |
|---|---|
分子式 |
C9H16N2O3 |
分子量 |
200.23 g/mol |
IUPAC名 |
1-[[2-(methylamino)acetyl]amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-10-6-7(12)11-9(8(13)14)4-2-3-5-9/h10H,2-6H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
UWOIABBSBQWKHH-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)NC1(CCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


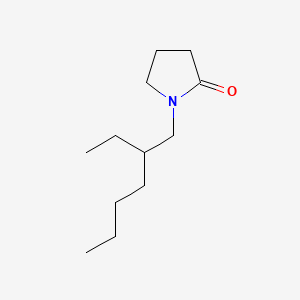
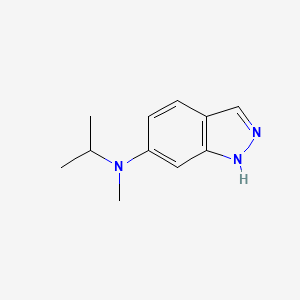
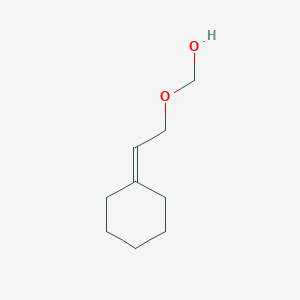
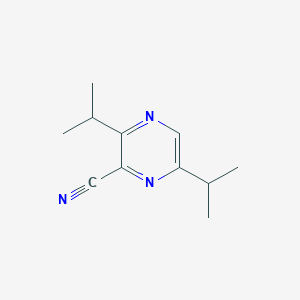
![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
